2-(3,4-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, dichlorophenyl group, and nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with 2-nitrobenzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized to form the benzoxazole ring, followed by further functionalization to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-METHYLPHENYL)METHANIMINE
- **(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-CHLOROPHENYL)METHANIMINE
Uniqueness
(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H11Cl2N3O3 |
---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H11Cl2N3O3/c21-15-7-5-12(9-16(15)22)20-24-17-10-14(6-8-19(17)28-20)23-11-13-3-1-2-4-18(13)25(26)27/h1-11H |
InChI Key |
QTKSGBSTEIZVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.